molecular formula C17H21N3O3S B2403644 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide CAS No. 1787881-88-2

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide

Cat. No.: B2403644
CAS No.: 1787881-88-2
M. Wt: 347.43
InChI Key: XTLGVXNGSZPNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide (CAS 1787881-88-2) is a synthetic compound of significant interest in medicinal chemistry and drug discovery, integrating a thiazolidine-2,4-dione (TZD) core with a phenethyl-piperidine carboxamide moiety . The thiazolidine-2,4-dione scaffold is a well-characterized pharmacophore known for its diverse biological activities . Historically, TZD derivatives have been extensively studied as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ) for managing type 2 diabetes . Beyond metabolic applications, contemporary research highlights the potent antitumor potential of novel TZD-based compounds. These molecules can induce apoptosis, arrest the cell cycle, and promote differentiation in various cancer cell lines through both PPARγ-dependent and independent pathways . A key mechanism of interest is the inhibition of glucose transporters (GLUTs), which are often upregulated in cancer cells, providing a selective approach to target tumor metabolism . The specific molecular architecture of this compound, which features a benzylidene-like double bond and an aryl acetamido functionality, is recognized as a critical structural feature in antitumor agents . This structure makes it a valuable chemical tool for probing structure-activity relationships (SAR) in oncology research, particularly in the design of novel antiproliferative agents. It is supplied with a minimum purity of 90% and is intended for research applications only, strictly within laboratory settings . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-15-12-24-17(23)20(15)14-7-10-19(11-8-14)16(22)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLGVXNGSZPNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different biological activities .

Scientific Research Applications

Anticancer Potential

Numerous studies have investigated the anticancer properties of compounds related to 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide. These studies often evaluate the compound's efficacy against various cancer cell lines.

Key Findings :

  • Cell Viability Assays : The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanism of Action : Research suggests that the compound induces apoptosis and may inhibit specific enzymes involved in cancer cell survival.
StudyCell LineIC50 (µM)Mechanism
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A549 Cell Line Study : In vitro studies showed that treatment with the compound led to significant cell death in A549 lung cancer cells through apoptosis.
  • MCF7 Cell Line Study : The compound was found to cause cell cycle arrest at the G1 phase in MCF7 breast cancer cells, effectively halting proliferation.
  • HeLa Cell Line Study : The compound exhibited enzyme inhibition properties critical for tumor growth, suggesting a dual mechanism involving both apoptosis and direct enzymatic interference.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Biological Activity

The compound 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide represents a significant class of thiazolidinone derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of approximately 348.43 g/mol. The structure features a thiazolidinone ring, which is crucial for its biological activity.

1. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the thiazolidinone structure can enhance antiproliferative activity against various cancer cell lines.

  • Case Study : A study evaluated several thiazolidinone derivatives against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The compound showed significant cytotoxic effects with IC50 values ranging from 5.1 to 22.08 µM, indicating potent activity compared to reference drugs like sorafenib and doxorubicin .
CompoundCancer Cell LineIC50 (µM)Reference Drug IC50 (µM)
This compoundHepG26.19 ± 0.509.18
This compoundMCF-75.10 ± 0.407.26

2. Antioxidant Activity

The antioxidant potential of thiazolidinone compounds is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

  • Research Findings : A series of thiazolidinones were tested for their antioxidant activity using the DPPH assay and TBARS assay. The results indicated that certain derivatives exhibited significant inhibition of lipid peroxidation with EC50 values indicating strong antioxidant capabilities .
CompoundAssay TypeEC50 (mM)
Thiazolidinone Derivative ATBARS0.565 ± 0.051
Thiazolidinone Derivative BTBARS0.708 ± 0.074

3. Antimicrobial Activity

Thiazolidinones have also demonstrated antimicrobial properties against various pathogens.

  • Study Overview : Several derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed moderate to good activity, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinone derivatives can be correlated with their structural features:

  • Substituents on the Thiazolidine Ring : Modifications at specific positions can enhance or diminish biological activity.
  • Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability and bioactivity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly influence the reactivity and interaction with biological targets.

Q & A

Q. What are the established synthetic routes for 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide?

The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Formation of the thiazolidinedione ring through cyclization of thiourea derivatives with α-keto esters under acidic conditions.
  • Step 2 : Functionalization of the piperidine core via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents like DCC).
  • Step 3 : Introduction of the phenethyl group via reductive amination or alkylation. Key reagents include coupling agents (e.g., DCC) and bases (e.g., diisopropylethylamine), with solvents like dichloromethane or ethanol. Reaction optimization focuses on temperature (40–80°C) and pH control to avoid side products .

Q. Which analytical methods are critical for characterizing this compound?

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiazolidinedione and piperidine moieties (e.g., δ 4.2–4.5 ppm for amide protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 403.2) and purity (>95%) .
  • Infrared Spectroscopy (IR) : Peaks at 1670–1700 cm⁻¹ confirm carbonyl groups in the thiazolidinedione and carboxamide .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data?

Discrepancies often arise from poor bioavailability or metabolic instability. Methodological approaches include:

  • Pharmacokinetic Profiling : Measure plasma half-life and clearance rates in rodent models to identify metabolic hotspots (e.g., oxidative degradation of the thiazolidinedione ring) .
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position of the thiazolidinedione to enhance metabolic stability .
  • Prodrug Strategies : Mask polar groups (e.g., carboxamide) with ester linkers to improve membrane permeability .

Q. What structural modifications improve solubility without compromising target affinity?

Solubility enhancement strategies involve:

  • Hydrophilic Substituents : Introduce sulfonamide (-SO₂NH₂) or tertiary amines at the piperidine’s 4-position to increase water solubility.
  • Salt Formation : Use hydrochloride or citrate salts of the piperidine nitrogen to improve crystallinity and dissolution rates .
  • Linker Optimization : Replace the phenethyl group with polyethylene glycol (PEG) spacers to balance lipophilicity and solubility .

Q. How to design SAR studies for this compound’s enzyme inhibition activity?

Structure-Activity Relationship (SAR) studies require:

  • Systematic Substituent Variation : Modify the thiazolidinedione’s 5-position (e.g., -Cl, -OCH₃) and the phenethyl group’s ortho/meta positions to assess steric and electronic effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., PPAR-γ) using fluorescence polarization or SPR to quantify binding kinetics .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting data in receptor-binding assays?

Contradictions may stem from assay conditions or off-target effects. Recommendations include:

  • Assay Standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and control for ATP levels in kinase assays .
  • Orthogonal Validation : Confirm binding via isothermal titration calorimetry (ITC) alongside radioligand assays .
  • Selectivity Profiling : Screen against related receptors (e.g., dopamine D2 vs. D3) to identify cross-reactivity .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurpose
1Thiourea, α-keto ester, HCl (60°C)Thiazolidinedione ring formation
2DCC, DMAP, DCM (rt)Piperidine carboxamide coupling
3Phenethylamine, NaBH₃CN (MeOH, 50°C)Phenethyl group introduction
Sources:

Q. Table 2. Common Bioactivity Assays

Assay TypeTargetReadout
FP (Fluorescence Polarization)PPAR-γIC₅₀ (nM)
SPR (Surface Plasmon Resonance)D3 ReceptorKd (µM)
Microsomal StabilityCYP3A4Half-life (min)
Sources:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.